N-(4-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both ethyl and methoxy substituents on the phenyl rings, along with the oxazole moiety, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the ethyl and methoxy groups on the phenyl rings can be carried out using Friedel-Crafts alkylation and methylation reactions.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the oxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating receptor activity: Interacting with cell surface or intracellular receptors to influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-(4-ethylphenyl)-3-(3-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-(4-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-thiazole-5-carboxamide
Uniqueness
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the specific combination of its substituents and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for specific interactions with molecular targets, which may not be achievable with similar compounds.
Properties
Molecular Formula |
C19H20N2O3 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-7-9-15(10-8-13)20-19(22)18-12-17(21-24-18)14-5-4-6-16(11-14)23-2/h4-11,18H,3,12H2,1-2H3,(H,20,22) |
InChI Key |
FDYYKXCLEYFRNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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